molecular formula C13H16N2O2 B2913773 Tert-butyl 2-amino-1H-indole-3-carboxylate CAS No. 1429329-46-3

Tert-butyl 2-amino-1H-indole-3-carboxylate

Cat. No. B2913773
CAS RN: 1429329-46-3
M. Wt: 232.283
InChI Key: HGDXNZSIJGGDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are known to show various biologically vital properties .


Synthesis Analysis

Indole derivatives are synthesized using various methods, attracting the attention of the chemical community . The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been highlighted . The synthesis involves starting from simple commercially available materials using inexpensive reagents via efficient and selective protocols .

Scientific Research Applications

Synthesis of Gamma-Carbolines and Heteropolycycles

In a study by Zhang and Larock (2003), a variety of N-substituted 2-bromo-1H-indole-3-carboxaldehydes, including tert-butyl 2-amino-1H-indole-3-carboxylate, were used for the synthesis of gamma-carboline derivatives. These compounds were obtained through palladium-catalyzed intramolecular iminoannulation, demonstrating the compound's utility in synthesizing complex polycyclic structures (Zhang & Larock, 2003).

Structural Analysis and Reactivity Studies

Boraei et al. (2021) explored the molecular structure, reactivity, and potential applications of tert-butyl 2-amino-1H-indole-3-carboxylate derivatives in their study. They synthesized new compounds containing this moiety and analyzed them using X-ray diffraction, NMR spectroscopy, and computational methods. This research highlighted the structural and electronic properties of these compounds, contributing to the understanding of their reactivity and potential applications in chemical synthesis (Boraei et al., 2021).

Crystal Structure Analysis

The study by Thenmozhi et al. (2009) focused on the crystal structure of a derivative of tert-butyl 2-amino-1H-indole-3-carboxylate. This research provided detailed insights into the molecular arrangement and intermolecular interactions within the crystal lattice, which can be crucial for understanding the material's properties and potential applications in various fields (Thenmozhi et al., 2009).

Spirocyclic Indoline Lactone Synthesis

Hodges et al. (2004) reported the use of tert-butyl 2-amino-1H-indole-3-carboxylate derivatives in synthesizing spirocyclic indoline lactones. This research demonstrated the compound's utility in generating complex structures with potential pharmaceutical applications (Hodges et al., 2004).

Synthesis of Marine Alkaloid Analogues

In research conducted by Carbone et al. (2013), tert-butyl 2-amino-1H-indole-3-carboxylate derivatives were used to synthesize deaza-analogues of the bisindole marine alkaloid topsentin. This study highlights the compound's role in producing bioactive molecules, which could have implications in drug discovery and marine natural product synthesis (Carbone et al., 2013).

Mechanism of Action

Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new useful derivatives . They are used as biologically active compounds for the treatment of various disorders in the human body .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are a useful heterocyclic compound having broad-spectrum biological activities . The construction of indoles as a moiety in selected alkaloids is a future direction .

properties

IUPAC Name

tert-butyl 2-amino-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)10-8-6-4-5-7-9(8)15-11(10)14/h4-7,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDXNZSIJGGDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(NC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.